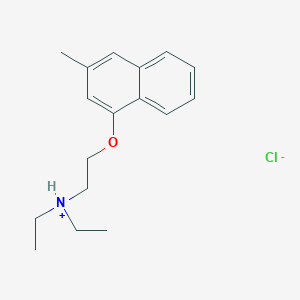![molecular formula C19H15F3N4O3 B216921 (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid CAS No. 100991-94-4](/img/structure/B216921.png)
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid is a complex chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as N-acetylglucosamine (GlcNAc), and it is a monosaccharide that is derived from glucose. GlcNAc is a crucial component of many biological molecules, including glycoproteins, glycolipids, and proteoglycans.
Mecanismo De Acción
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid exerts its biological effects through various mechanisms, including post-translational modification of proteins, regulation of gene expression, and modulation of signaling pathways. This compound can be added to proteins through O-linked or N-linked glycosylation, which affects protein function and stability. This compound also regulates gene expression by modulating the activity of transcription factors and chromatin remodeling proteins. Furthermore, this compound can modulate signaling pathways by affecting the activity of kinases and phosphatases.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on cells and tissues. It has been shown to regulate glucose metabolism by affecting insulin signaling and glucose uptake. This compound also plays a role in lipid metabolism by regulating the activity of enzymes involved in lipid synthesis and degradation. Furthermore, this compound has been shown to affect the immune system by modulating the activity of immune cells and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has many advantages for lab experiments, including its availability, stability, and versatility. This compound can be easily synthesized or obtained commercially, and it is stable under various conditions. This compound can also be modified to produce various derivatives, which can be used for specific applications. However, this compound has some limitations for lab experiments, including its complexity and variability. This compound is a complex molecule that can have multiple modifications, which can affect its biological activity. Furthermore, this compound can vary in its structure and composition, which can affect its function in different biological systems.
Direcciones Futuras
There are many future directions for (2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid research, including the development of new synthesis methods, the identification of new biological functions, and the application of this compound in various fields. New synthesis methods can improve the efficiency and specificity of this compound production, which can facilitate its use in various applications. The identification of new biological functions can expand our understanding of this compound's role in cellular processes and disease pathogenesis. Finally, the application of this compound in various fields, such as biotechnology and medicine, can lead to the development of new therapies and diagnostic tools.
Métodos De Síntesis
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of glucosamine and acetic anhydride in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes such as N-acetylglucosamine synthase and N-acetylglucosamine-6-phosphate deacetylase to produce this compound from glucose. Microbial synthesis involves the use of microorganisms such as Streptomyces lividans and Escherichia coli to produce this compound through fermentation.
Aplicaciones Científicas De Investigación
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid has been extensively studied in scientific research due to its various biological functions. It is involved in many cellular processes, including cell signaling, gene expression, and protein degradation. This compound is also a crucial component of the extracellular matrix and plays a role in cell adhesion and migration. In addition, this compound has been shown to have anti-inflammatory and immunomodulatory effects.
Propiedades
Número CAS |
100991-94-4 |
|---|---|
Fórmula molecular |
C19H15F3N4O3 |
Peso molecular |
335.31 g/mol |
Nombre IUPAC |
(2S)-4-[[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9-,10+,11?/m0/s1 |
Clave InChI |
YTTRPBWEMMPYSW-XCEDPZKTSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1NC(=O)C[C@@H](C(=O)O)N)CO)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O |
Sinónimos |
Asn-AGAM asparaginyl-N-acetylgalactosamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)


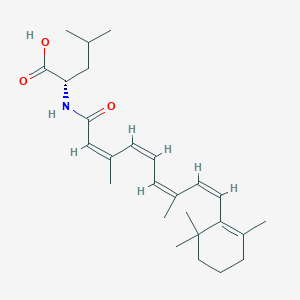
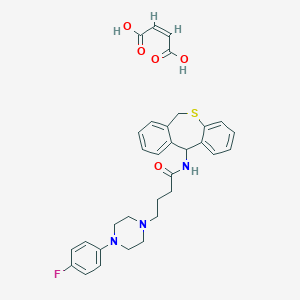
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
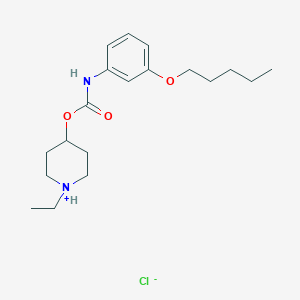


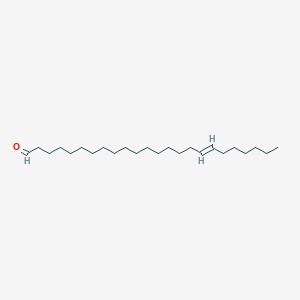
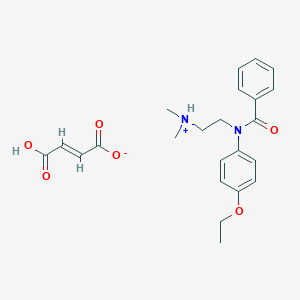
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
